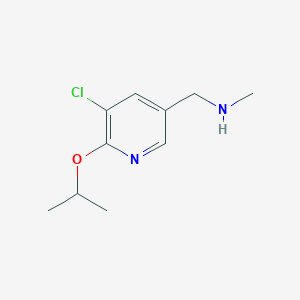![molecular formula C7H7Br2NS B13538321 2,3-dibromo-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13538321.png)
2,3-dibromo-4H,5H,6H,7H-thieno[3,2-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-dibromo-4H,5H,6H,7H-thieno[3,2-c]pyridine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dibromo-4H,5H,6H,7H-thieno[3,2-c]pyridine typically involves the bromination of thieno[3,2-c]pyridine. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 3 positions. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a solvent such as acetic acid or chloroform .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar bromination reactions on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,3-dibromo-4H,5H,6H,7H-thieno[3,2-c]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminothieno[3,2-c]pyridine derivatives, while oxidation reactions can produce sulfoxides or sulfones.
Scientific Research Applications
2,3-dibromo-4H,5H,6H,7H-thieno[3,2-c]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Material Science: The compound is explored for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in various chemical research and industrial applications.
Mechanism of Action
The mechanism of action of 2,3-dibromo-4H,5H,6H,7H-thieno[3,2-c]pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
- 2,3-dichloro-4H,5H,6H,7H-thieno[3,2-c]pyridine
- 2,3-diiodo-4H,5H,6H,7H-thieno[3,2-c]pyridine
- 2,3-difluoro-4H,5H,6H,7H-thieno[3,2-c]pyridine
Uniqueness
2,3-dibromo-4H,5H,6H,7H-thieno[3,2-c]pyridine is unique due to the presence of bromine atoms, which can influence its reactivity and the types of reactions it can undergo. Bromine atoms are larger and more polarizable compared to chlorine or fluorine, which can affect the compound’s electronic properties and its interactions with other molecules.
Properties
Molecular Formula |
C7H7Br2NS |
|---|---|
Molecular Weight |
297.01 g/mol |
IUPAC Name |
2,3-dibromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine |
InChI |
InChI=1S/C7H7Br2NS/c8-6-4-3-10-2-1-5(4)11-7(6)9/h10H,1-3H2 |
InChI Key |
GQBCHQYYNZTFLN-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1SC(=C2Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


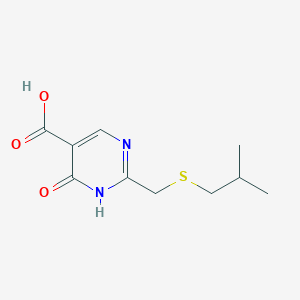
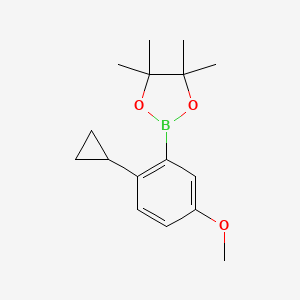
![6-chloro-N'-[2-(1-methylbenzimidazol-2-yl)acetyl]pyridine-3-carbohydrazide](/img/structure/B13538243.png)


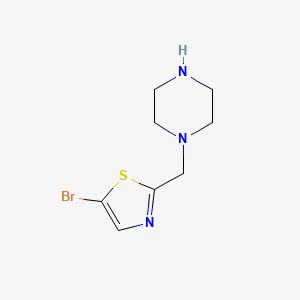
![Methyl 2-[3-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate](/img/structure/B13538271.png)
![1-[(2,6-Dimethoxyphenyl)methyl]piperazine](/img/structure/B13538281.png)
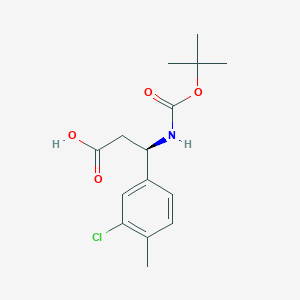
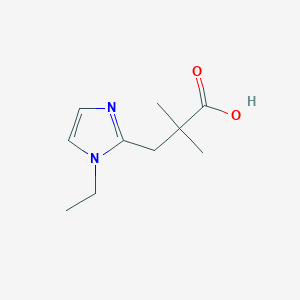
![2-(5-Isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetic acid](/img/structure/B13538299.png)
